

# A Comparative Guide to AZD3458 and Dual PI3K $\delta$ /y Inhibitors like AZD8154

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | AZD3458  |           |
| Cat. No.:            | B1460639 | Get Quote |

This guide provides an objective comparison between the selective PI3Ky inhibitor, **AZD3458**, and dual PI3K $\delta$ /y inhibitors, with a focus on AZD8154. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting phosphoinositide 3-kinase (PI3K) isoforms in immunology and oncology.

### Introduction to PI3Kδ and PI3Ky Inhibition

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular functions, including cell growth, proliferation, and survival.[1][2][3] Within the Class I PI3K family, the p110 $\delta$  (PI3K $\delta$ ) and p110 $\gamma$  (PI3K $\gamma$ ) isoforms are predominantly expressed in immune cells, making them attractive targets for modulating immune responses in various diseases.[1][2][4][5]

- PI3Kδ is crucial for the function of adaptive immune cells, particularly B and T lymphocytes. Its inhibition can attenuate immune responses, which has been explored in autoimmune diseases and B-cell malignancies.[1][2][4]
- PI3Ky plays a key role in the function of myeloid cells, such as macrophages and neutrophils.[1][2][5] It is involved in myeloid cell trafficking, polarization, and the establishment of an immunosuppressive tumor microenvironment (TME).[6][7]

This guide compares two distinct strategies for targeting these isoforms: selective inhibition of PI3Kγ with **AZD3458**, and dual inhibition of both PI3Kδ and PI3Kγ with compounds like AZD8154.



### **Mechanism of Action**

AZD3458: The Selective PI3Ky Inhibitor

**AZD3458** is an orally bioavailable and highly selective inhibitor of the PI3Kγ isoform.[6][8] Its primary mechanism in the context of cancer is to remodel the immunosuppressive tumor microenvironment.[9][10] By inhibiting PI3Kγ in myeloid cells, particularly tumor-associated macrophages (TAMs), **AZD3458** is designed to:

- Switch macrophage phenotype: Instead of outright repolarizing macrophages, AZD3458
  promotes a "cytotoxic switch," turning them into activated, antigen-presenting cells.[11][12]
  This is associated with increased expression of markers like iNOS and MHCII and a shift in cytokine production, such as reduced IL-10.[11]
- Enhance T-cell activity: The activation of macrophages leads to an enhanced anti-tumor response mediated by CD8+ T-cells.[9][11]
- Overcome immunotherapy resistance: **AZD3458** has shown the ability to revert resistance to checkpoint inhibitors (e.g., anti-PD-1/PD-L1) in preclinical models.[6][9][10]

AZD8154: The Dual PI3Kδ/y Inhibitor

AZD8154 is a potent, inhaled dual inhibitor of both PI3K $\delta$  and PI3K $\gamma$ .[13][14][15] This dual-inhibition profile allows it to modulate a broader range of immune cells, including both the myeloid and lymphoid lineages. Developed primarily as a treatment for respiratory diseases like asthma, its mechanism involves:

- Broad anti-inflammatory effects: By inhibiting PI3Kδ, AZD8154 can suppress lymphocyte activity, while the inhibition of PI3Kγ targets myeloid cells like neutrophils and eosinophils, which are key drivers of airway inflammation.[14][16][17]
- Synergistic cytokine modulation: Studies have shown a synergistic advantage of inhibiting both isoforms over a single isoform in modulating the release of cytokines from peripheral blood mononuclear cells (PBMCs) of asthmatic patients.[14]
- Local administration: Its formulation as an inhaled therapeutic is designed to deliver the drug directly to the lungs, achieving high local concentrations and minimizing systemic exposure.



[15][18][19]

### **Data Presentation**

**Table 1: In Vitro Potency and Selectivity** 

| Compound | Target   | Human pIC50                                  | Human IC50<br>(nM)                                | Selectivity<br>Profile                                                          |
|----------|----------|----------------------------------------------|---------------------------------------------------|---------------------------------------------------------------------------------|
| AZD3458  | РІЗКу    | 9.1[20]                                      | 7.9 (enzyme)<br>[21], 8 (cellular)<br>[6][10][21] | Highly selective for PI3Ky. It is over 100-fold selective against PI3Kδ.[6][10] |
| ΡΙ3Κδ    | 6.5[20]  | 0.3 mM<br>(enzyme), 1 mM<br>(cellular)[21]   | _                                                 |                                                                                 |
| ΡΙ3Κα    | 5.1[20]  | 7.9 mM<br>(enzyme), <30<br>mM (cellular)[21] | _                                                 |                                                                                 |
| РІЗКβ    | <4.5[20] | <30 mM<br>(enzyme &<br>cellular)[21]         |                                                   |                                                                                 |
| AZD8154  | РІЗКу    | 9.1[13]                                      | 0.79[13]                                          | Potent dual inhibitor of PI3Kγ and PI3Kδ.                                       |
| РІЗКδ    | 9.2[13]  | 0.69[13]                                     | _                                                 |                                                                                 |
| ΡΙ3Κα    | 7.2[13]  | 61[13]                                       | _                                                 |                                                                                 |
| РІЗКβ    | 5.9[13]  | 1400[13]                                     | _                                                 |                                                                                 |

**Table 2: Preclinical Efficacy Highlights** 



| Compound | Therapeutic Area | Model                                                        | Key Findings                                                                                                                                                                                                                                                                                                  |
|----------|------------------|--------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| AZD3458  | Immuno-Oncology  | 4T1, LLC, CT-26, MC-<br>38 syngeneic mouse<br>tumor models   | - Enhanced anti-tumor effects when combined with checkpoint inhibitors (α-PD-1/α-PD-L1).[6] [9][10][11] - Remodeled the tumor microenvironment by decreasing TAMs and reducing immunosuppressive markers (CD206, PD-L1).[9][10] - Promoted cytotoxic T-cell activation (increased GzmB and Perforin). [9][10] |
| AZD8154  | Respiratory      | Rat ovalbumin (OVA)<br>challenge model of<br>allergic asthma | - Dose-dependently inhibited influx of eosinophils, lymphocytes, and neutrophils into the lung.[14] - Inhibited the release of key cytokines (IL-13, IL-17).[13][14] - Reduced late asthmatic response and airway inflammation.[17][22]                                                                       |



| Respiratory  Tissues from severe release from PBMCs asthmatics and expression of CD11b on eosinophils and neutrophils.[13] | Respiratory |  | and expression of CD11b on eosinophils |  |
|----------------------------------------------------------------------------------------------------------------------------|-------------|--|----------------------------------------|--|
|----------------------------------------------------------------------------------------------------------------------------|-------------|--|----------------------------------------|--|

**Table 3: Pharmacokinetics and Administration** 

| Feature                 | AZD3458                                                 | AZD8154                                                                                                                      |
|-------------------------|---------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------|
| Modality                | Small Molecule[21]                                      | Small Molecule[13]                                                                                                           |
| Route of Administration | Oral[6][21]                                             | Inhaled (Topical)[13][18]                                                                                                    |
| CNS Penetrance          | Low[21]                                                 | Low[13]                                                                                                                      |
| Key PK Characteristics  | Orally bioavailable.[6]                                 | Prolonged lung retention and a half-life supporting once-daily dosing.[18][23] High pulmonary bioavailability (94%).[24][25] |
| Clinical Status         | Preclinical; described as a clinical candidate.[10][21] | Phase 1 clinical trials completed.[14][18][23][26] Development appears to have been discontinued.[27]                        |

### **Signaling Pathways and Experimental Workflows**





Click to download full resolution via product page





Click to download full resolution via product page





Click to download full resolution via product page



## Experimental Protocols PI3K Enzyme Inhibition Assay (General Protocol)

A common method to determine the potency ( $IC_{50}$ ) of kinase inhibitors is a biochemical assay that measures the conversion of PIP2 to PIP3.

- Reagents and Materials: Recombinant human PI3K isoforms ( $\alpha$ ,  $\beta$ ,  $\delta$ ,  $\gamma$ ), PIP2 substrate, ATP, kinase buffer, and a detection system (e.g., fluorescence-based or luminescence-based).[3]
- Procedure:
  - The inhibitor (AZD3458 or AZD8154) is serially diluted to various concentrations.
  - The recombinant PI3K enzyme is pre-incubated with the inhibitor for a defined period (e.g., 10-15 minutes) at room temperature.[28]
  - The kinase reaction is initiated by adding a mixture of PIP2 substrate and ATP.
  - The reaction is allowed to proceed for a set time (e.g., 1 hour) at room temperature.
  - The reaction is stopped, and the amount of PIP3 product is quantified. Detection can be achieved using a fluorescently labeled PIP3-binding protein or an antibody-based system (e.g., HTRF, AlphaLISA).[3]
- Data Analysis: The amount of PIP3 produced is plotted against the inhibitor concentration. A
  dose-response curve is fitted to the data to calculate the IC₅₀ value, which is the
  concentration of the inhibitor required to reduce enzyme activity by 50%.

### In Vivo Tumor Model: Syngeneic Mouse (for AZD3458)

This protocol assesses the anti-tumor efficacy of **AZD3458**, alone and in combination with checkpoint inhibitors.

 Cell Lines and Animals: Syngeneic tumor cell lines (e.g., 4T1 breast cancer, MC38 colon adenocarcinoma) are implanted orthotopically or subcutaneously into immunocompetent mice (e.g., BALB/c or C57BL/6).[10][11]



- Treatment: Once tumors are established, mice are randomized into treatment groups.
   AZD3458 is typically administered orally (e.g., 20mg/kg, twice daily).[10] Checkpoint inhibitors (e.g., anti-PD-1 antibodies, 10mg/kg) are administered via intraperitoneal injection on a defined schedule.[9][10]
- Monitoring: Tumor volume is measured regularly with calipers. Animal body weight and overall health are also monitored.
- Endpoint Analysis: At the end of the study, tumors are excised. A portion of the tumor is processed into a single-cell suspension for flow cytometry to analyze immune cell populations (e.g., CD8+ T-cells, TAMs, MDSCs) and their activation status (e.g., GzmB, CD206).[9][10] Another portion can be used for gene expression analysis or immunohistochemistry.[10]

## In Vivo Asthma Model: Rat Ovalbumin Challenge (for AZD8154)

This protocol evaluates the effect of inhaled AZD8154 on features of allergic asthma.[14][22]

- Animals and Sensitization: Brown-Norway rats are sensitized to ovalbumin (OVA) via intraperitoneal injections of OVA mixed with an adjuvant (e.g., alum).[29]
- Drug Administration: Prior to the antigen challenge, rats receive AZD8154 or vehicle control via intratracheal administration or inhalation to ensure direct delivery to the lungs.[17][29]
- Antigen Challenge: Sensitized rats are exposed to an aerosolized solution of OVA to induce an asthmatic response.[14][29]
- Endpoint Measurement:
  - Lung Function: The late asthmatic response (LAR) is assessed by measuring changes in airway resistance and compliance for several hours post-challenge.[22][29]
  - Bronchoalveolar Lavage (BAL): At a specified time post-challenge (e.g., 24 hours), a BAL is performed to collect fluid from the lungs. The fluid is analyzed to count the number of inflammatory cells, such as neutrophils and eosinophils.[14]



 Target Engagement: Lung tissue can be collected to measure levels of phosphorylated Akt (pAkt) or phosphorylated S6 ribosomal protein as biomarkers of PI3K pathway inhibition.
 [14][22]

### Conclusion

The comparison between **AZD3458** and AZD8154 highlights two distinct therapeutic strategies emerging from the targeted inhibition of PI3K isoforms.

- AZD3458 represents a focused immuno-oncology approach. Its high selectivity for PI3Kγ is tailored to modulate the myeloid compartment of the tumor microenvironment, aiming to reverse immune suppression and enhance the efficacy of other immunotherapies like checkpoint inhibitors. Its development as an oral agent is suited for chronic dosing in cancer treatment.
- AZD8154 embodies a broader anti-inflammatory strategy. By dually inhibiting both PI3Kδ and PI3Kγ, it targets both the lymphoid and myeloid arms of the immune system. This dual action, combined with its inhaled delivery, was optimized for treating localized inflammation in respiratory diseases like asthma, where multiple immune cell types contribute to the pathology.[14][15][16]

The choice between a selective PI3Kγ inhibitor and a dual PI3Kδ/γ inhibitor is therefore highly dependent on the therapeutic context. For systemic cancers where myeloid-driven immune suppression is a key resistance mechanism, a selective PI3Kγ inhibitor like **AZD3458** offers a targeted approach. For complex inflammatory conditions involving multiple immune lineages, a dual inhibitor like AZD8154 may provide a more comprehensive blockade, with local delivery being a key strategy to mitigate potential systemic side effects associated with broader PI3K inhibition.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

### Validation & Comparative





- 1. The role of PI3Ky in the immune system: new insights and translational implications PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Dual inhibition of phosphoinositide 3-kinases delta and gamma reduces chronic B cell activation and autoantibody production in a mouse model of lupus [frontiersin.org]
- 3. High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds PMC [pmc.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. Signalling by the phosphoinositide 3-kinase family in immune cells PMC [pmc.ncbi.nlm.nih.gov]
- 6. axonmedchem.com [axonmedchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. AZD3458 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Macrophage Activation Status Rather than Repolarization Is Associated with Enhanced Checkpoint Activity in Combination with PI3Ky Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. AZD8154 [openinnovation.astrazeneca.com]
- 14. Discovery of AZD8154, a dual PI3Kyδ inhibitor, as an inhaled treatment for asthma [morressier.com]
- 15. Discovery of AZD8154, a Dual PI3Kγδ Inhibitor for the Treatment of Asthma PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. medchemexpress.com [medchemexpress.com]
- 18. AZD8154 [openinnovation.astrazeneca.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. medchemexpress.com [medchemexpress.com]
- 21. AZD3458 [openinnovation.astrazeneca.com]
- 22. PI3Kyδ inhibition suppresses key disease features in a rat model of asthma PMC [pmc.ncbi.nlm.nih.gov]



- 23. Characterisation of pharmacokinetics, safety and tolerability in a first-in-human study for AZD8154, a novel inhaled selective PI3Kyδ dual inhibitor targeting airway inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. atsjournals.org [atsjournals.org]
- 25. publications.ersnet.org [publications.ersnet.org]
- 26. ClinicalTrials.gov [clinicaltrials.gov]
- 27. drughunter.com [drughunter.com]
- 28. sigmaaldrich.cn [sigmaaldrich.cn]
- 29. atsjournals.org [atsjournals.org]
- To cite this document: BenchChem. [A Comparative Guide to AZD3458 and Dual PI3Kδ/γ Inhibitors like AZD8154]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1460639#azd3458-vs-dual-pi3k-inhibitors-like-azd8154]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com